Superior NO-Mediated Vasorelaxation Potency vs. Pentachloronitrosylruthenate
In a direct head-to-head comparison using flash photolysis on rabbit aortic rings, trichloronitrosylruthenium (Ru(NO)Cl₃) demonstrated a significantly lower EC₅₀ for NO-mediated vasorelaxation (10.5 nM) compared to dipotassium pentachloronitrosylruthenate (K₂Ru(NO)Cl₅, EC₅₀ = 13 nM) [1]. Both compounds were non-toxic up to 500 μM before photolysis, confirming that the difference in potency is intrinsic to the complex's photochemistry [1].
| Evidence Dimension | EC₅₀ for NO-mediated relaxation of aortic smooth muscle |
|---|---|
| Target Compound Data | 10.5 nM |
| Comparator Or Baseline | Dipotassium pentachloronitrosylruthenate (K₂Ru(NO)Cl₅): 13 nM |
| Quantified Difference | ~20% more potent (lower EC₅₀) |
| Conditions | Flash photolysis at 355 nm; rabbit aortic rings precontracted with noradrenaline (0.1–0.5 μM) |
Why This Matters
For researchers designing NO-release experiments, the 20% lower EC₅₀ translates to requiring less compound to achieve the same physiological effect, reducing potential off-target interactions and cost per experiment.
- [1] Carter, T. D., Bettache, N., Ogden, D., & Trentham, D. R. (1997). Potency and kinetics of nitric oxide-mediated vascular smooth muscle relaxation determined with flash photolysis of ruthenium nitrosyl chlorides. British Journal of Pharmacology, 122(6), 971–973. View Source
